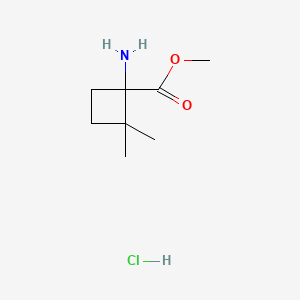![molecular formula C13H25NO2Si B6610353 1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one CAS No. 2763755-21-9](/img/structure/B6610353.png)
1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyldimethylsilyl)-7-oxa-1-azaspiro[35]nonan-2-one is a spirocyclic compound that features a unique structural motif combining an oxane ring and an azaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of tert-butyldimethylsilyl-protected intermediates with suitable nucleophiles under controlled conditions. For example, the reaction of tert-butyldimethylsilyl-protected glycidol with an amine can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
1-(tert-Butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of their activity. The tert-butyldimethylsilyl group can also influence the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nonanone: A ketone with a similar carbon backbone but lacking the spirocyclic structure.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A related spirocyclic compound with a carboxylate group instead of the oxane ring.
2-Oxa-6-azaspiro[3.3]heptane: A smaller spirocyclic compound with similar structural features.
Uniqueness
1-(tert-Butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its combination of an oxane ring and an azaspiro ring system, which imparts distinct chemical and biological properties. The presence of the tert-butyldimethylsilyl group further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-7-oxa-1-azaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2Si/c1-12(2,3)17(4,5)14-11(15)10-13(14)6-8-16-9-7-13/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFAGJNHOJTOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)CC12CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.43 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)
![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)




